molecular formula C28H30O5 B13382881 [2-Oxo-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate CAS No. 122921-58-8

[2-Oxo-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate

Cat. No.: B13382881
CAS No.: 122921-58-8
M. Wt: 446.5 g/mol
InChI Key: KVAPQSSLLZXBHI-UHFFFAOYSA-N
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Description

[2-Oxo-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate: is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Oxo-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the cyclopentane ring: This can be achieved through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions.

    Introduction of the oxooctenyl side chain: This step involves the addition of an octenyl group to the cyclopentane ring, which can be done through a Friedel-Crafts alkylation reaction.

    Formation of the furan ring: The furan ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.

    Esterification with 4-phenylbenzoic acid: The final step involves the esterification of the intermediate compound with 4-phenylbenzoic acid, using a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxooctenyl side chain, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the ketone groups, converting them into alcohols.

    Substitution: The aromatic ring in the phenylbenzoate moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound could be used to study enzyme interactions, particularly those involving esterases and oxidoreductases. Its multiple functional groups make it a useful probe for investigating enzyme specificity and activity.

Medicine

In medicine, the compound’s potential as a drug candidate can be explored. Its structural complexity and functional diversity may allow it to interact with multiple biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2-Oxo-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases, releasing the active components. The oxooctenyl side chain can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with cellular components. The aromatic ring can participate in π-π interactions with proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    [2-Oxo-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-methylbenzoate: Similar structure but with a methyl group instead of a phenyl group.

    [2-Oxo-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-chlorobenzoate: Similar structure but with a chlorine atom instead of a phenyl group.

Uniqueness

The uniqueness of [2-Oxo-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate lies in its combination of functional groups, which allows for a wide range of chemical reactions and interactions. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[2-oxo-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30O5/c1-2-3-5-10-22(29)15-16-23-24-17-27(30)32-26(24)18-25(23)33-28(31)21-13-11-20(12-14-21)19-8-6-4-7-9-19/h4,6-9,11-16,23-26H,2-3,5,10,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAPQSSLLZXBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C=CC1C(CC2C1CC(=O)O2)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601110250
Record name [1,1′-Biphenyl]-4-carboxylic acid, hexahydro-2-oxo-4-(3-oxo-1-octen-1-yl)-2H-cyclopenta[b]furan-5-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601110250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122921-58-8
Record name [1,1′-Biphenyl]-4-carboxylic acid, hexahydro-2-oxo-4-(3-oxo-1-octen-1-yl)-2H-cyclopenta[b]furan-5-yl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122921-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-4-carboxylic acid, hexahydro-2-oxo-4-(3-oxo-1-octen-1-yl)-2H-cyclopenta[b]furan-5-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601110250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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